molecular formula C19H27NO5 B12883474 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12883474
M. Wt: 349.4 g/mol
InChI Key: OTBNPQUMAIGVIW-CVEARBPZSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a carboxylic acid group, and a phenyl ring with a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetaldehyde or methoxyacetic acid, while reduction of the carboxylic acid group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It can also serve as a model compound for studying the effects of different substituents on the biological activity of pyrrolidine derivatives.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a precursor for the synthesis of drug candidates targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-hydroxyethyl)phenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

(3R,4S)-4-[3-(2-methoxyethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-11-15(16(12-20)17(21)22)14-7-5-6-13(10-14)8-9-24-4/h5-7,10,15-16H,8-9,11-12H2,1-4H3,(H,21,22)/t15-,16+/m1/s1

InChI Key

OTBNPQUMAIGVIW-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)CCOC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)CCOC

Origin of Product

United States

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